molecular formula C14H12ClNO4 B5653291 4-chlorobenzyl N-2-furoylglycinate

4-chlorobenzyl N-2-furoylglycinate

Cat. No.: B5653291
M. Wt: 293.70 g/mol
InChI Key: VSGWVFGLLDGGFQ-UHFFFAOYSA-N
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Description

4-Chlorobenzyl N-2-furoylglycinate is a synthetic compound characterized by a 4-chlorobenzyl ester group linked to a glycine moiety substituted with a 2-furoyl group. This moiety is frequently associated with enhanced bioactivity, including antifungal, antiviral, and enzyme inhibitory properties, as observed in structurally related compounds .

Properties

IUPAC Name

(4-chlorophenyl)methyl 2-(furan-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c15-11-5-3-10(4-6-11)9-20-13(17)8-16-14(18)12-2-1-7-19-12/h1-7H,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGWVFGLLDGGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 2: Anti-HIV Activity of Coumarin Derivatives

Compound Substituent Anti-HIV Activity (% inhibition at 100 µM)
4-ClBn coumarin 4-Chlorobenzyl 52%
Other analogs Varied (e.g., H, Me) <30%

Key Findings:

  • The 4-ClBn substituent improves inhibitory potency by 22–52% compared to unsubstituted or methyl-substituted coumarins, likely due to enhanced hydrophobic interactions with the integrase active site .

CYP2B6 Inhibition: Pyridine Derivatives

The 4-ClBn group also plays a role in cytochrome P450 (CYP) inhibition (Table 3).

Table 3: CYP2B6 Inhibition by Pyridine Derivatives

Compound Substituent IC50 (nM) Selectivity vs. Other CYPs
4-(4-ClBn)pyridine 4-Chlorobenzyl 15 High (CYP2B6-specific)
4-(4-Nitrobenzyl)pyridine 4-Nitrobenzyl 120 Moderate

Key Findings:

  • The 4-ClBn group in pyridine derivatives enhances electrostatic complementarity with CYP2B6’s binding pocket, as shown by CoMFA models .
  • Nitrobenzyl analogs exhibit lower potency, suggesting electron-withdrawing nitro groups disrupt optimal binding interactions .

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